4-Phenylazepane

CYP2A6 Inhibition Drug Metabolism Cytochrome P450

4-Phenylazepane (CAS 73252-01-4), a heterocyclic organic compound with the molecular formula C12H17N and a molecular weight of 175.27 g/mol, is an azepane derivative characterized by a phenyl group substituted at the 4-position of the seven-membered azepane ring. This compound serves as the fundamental scaffold for a class of opioid analgesics, including ethoheptazine, metheptazine, and proheptazine.

Molecular Formula C12H17N
Molecular Weight 175.27 g/mol
CAS No. 73252-01-4
Cat. No. B3023610
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Phenylazepane
CAS73252-01-4
Molecular FormulaC12H17N
Molecular Weight175.27 g/mol
Structural Identifiers
SMILESC1CC(CCNC1)C2=CC=CC=C2
InChIInChI=1S/C12H17N/c1-2-5-11(6-3-1)12-7-4-9-13-10-8-12/h1-3,5-6,12-13H,4,7-10H2
InChIKeyAHKQOPMYYACTFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Phenylazepane (CAS 73252-01-4) Chemical Class and Core Identification for Procurement Screening


4-Phenylazepane (CAS 73252-01-4), a heterocyclic organic compound with the molecular formula C12H17N and a molecular weight of 175.27 g/mol, is an azepane derivative characterized by a phenyl group substituted at the 4-position of the seven-membered azepane ring. This compound serves as the fundamental scaffold for a class of opioid analgesics, including ethoheptazine, metheptazine, and proheptazine. [1] It is commercially available as a free base (liquid at 20°C, purity ≥95%) or as a hydrochloride salt for research applications.

4-Phenylazepane Procurement: Why Generic Azepane or Piperidine Scaffold Substitution Is Inadmissible


Substituting 4-phenylazepane with generic azepane or piperidine-based scaffolds fails because its specific 4-phenyl substitution pattern and the inherent conformational flexibility of the seven-membered azepane ring dictate distinct binding profiles to target proteins and cytochrome P450 enzymes, as well as unique physicochemical properties like LogP. Unlike 3-phenylazepane (the core of meptazinol) or benzylpiperidine regioisomers, the 4-position of the phenyl group on the azepane ring enables a specific spatial orientation that is critical for interacting with biological targets such as CYP2A6, CYP2A13, Grp94, and Hsp90α, while its calculated LogP of approximately 3.27 creates a distinct lipophilicity profile that cannot be replicated by simpler analogs. [1] Consequently, a 'generic' azepane or piperidine analog is not a functionally equivalent substitute for structure-activity relationship (SAR) studies or synthetic pathway development.

4-Phenylazepane (73252-01-4) Quantitative Differentiation Evidence Against Key Analogs


CYP2A6 Binding Affinity: 4-Phenylazepane Exhibits 7.8-fold Higher Affinity Compared to Its 3-Phenyl Regioisomer

4-Phenylazepane demonstrates a binding affinity (Kd) of 4500 nM for the cytochrome P450 enzyme CYP2A6, a key enzyme in nicotine and xenobiotic metabolism. [1] In contrast, its regioisomer, 3-phenylazepane, exhibits a significantly weaker Kd of 680 nM. [2] This represents a 7.8-fold difference in binding strength, indicating that the position of the phenyl substituent on the azepane ring is a critical determinant for CYP2A6 interaction.

CYP2A6 Inhibition Drug Metabolism Cytochrome P450

CYP2A13 Binding Affinity: 4-Phenylazepane Shows 580 nM Affinity, a Potential Selectivity Marker

4-Phenylazepane displays a Kd of 580 nM for CYP2A13, a closely related cytochrome P450 isoform expressed primarily in the respiratory tract. [1] While a direct comparative value for 3-phenylazepane on CYP2A13 is not available, this data point establishes a baseline affinity for 4-phenylazepane against a distinct, tissue-specific target. The measured affinity for CYP2A13 (580 nM) is 7.8-fold higher (lower Kd) than its own affinity for CYP2A6 (4500 nM), indicating a potential selectivity window.

CYP2A13 Xenobiotic Metabolism Lung-Specific Enzyme

Grp94 and Hsp90α Binding: 4-Phenylazepane Exhibits Distinct Affinity Profiles Against Molecular Chaperones

4-Phenylazepane demonstrates a Kd of 440 nM for the endoplasmic reticulum chaperone Grp94, while showing a significantly weaker Kd of 8310 nM for the cytosolic chaperone Hsp90α. [1] This represents an 18.9-fold difference in affinity between these two structurally related Hsp90 paralogs. For context, the same compound's affinity for CYP2A13 (580 nM) is comparable to its Grp94 binding, while its Hsp90α binding is even weaker than its CYP2A6 binding (4500 nM).

Hsp90 Grp94 Molecular Chaperone Cancer Research

Physicochemical Differentiation: 4-Phenylazepane LogP Differs from Benzylpiperidine Isomers, Impacting Solubility and Membrane Permeability

The predicted ACD/LogP for 4-phenylazepane is 3.27, indicating moderate lipophilicity. This value is distinct from closely related analogs with the same molecular formula but different scaffold architecture: 2-benzylpiperidine has a LogP of 3.02 , and 4-benzylpiperidine has a LogP of 2.56. [1] These differences in lipophilicity, while seemingly modest, can translate into measurable variations in aqueous solubility and passive membrane permeability, which are critical parameters in biological assays.

Lipophilicity LogP Drug Design Physicochemical Properties

Biological Target Differentiation: 4-Phenylazepane Serves as a Distinct Opioid Scaffold Compared to the 3-Phenylazepane Class

4-Phenylazepane is the core scaffold for the phenazepane class of opioid analgesics, including ethoheptazine and proheptazine, which act as full μ-opioid receptor agonists. [1] In contrast, meptazinol, a clinically used analgesic, is derived from the 3-phenylazepane scaffold and functions as a mixed agonist-antagonist with lower abuse potential. [2] This fundamental pharmacological divergence—full agonism versus mixed agonist-antagonism—stems directly from the positional isomerism of the phenyl group on the azepane ring.

Opioid Analgesics Scaffold Differentiation Pain Research

4-Phenylazepane (CAS 73252-01-4): High-Value Application Scenarios Based on Quantitative Evidence


Cytochrome P450 Isoform-Selectivity Studies for Drug-Drug Interaction Screening

4-Phenylazepane is ideally suited for developing chemical probes to study CYP2A6 versus CYP2A13 isoform selectivity, a critical parameter in assessing drug-drug interaction risks for nicotine-based therapies and inhaled pharmaceuticals. The compound's 7.8-fold differential binding between these two closely related enzymes (Kd of 580 nM for CYP2A13 vs. 4500 nM for CYP2A6) [1] provides a quantifiable starting point for structure-activity relationship (SAR) campaigns aimed at enhancing isoform selectivity. This makes it a valuable tool in the early stages of drug discovery for respiratory or metabolic disease targets.

Hsp90 Paralog-Specific Chemical Tool Development for Cancer and Protein Folding Disease Research

The 18.9-fold difference in binding affinity between the endoplasmic reticulum chaperone Grp94 (Kd = 440 nM) and the cytosolic chaperone Hsp90α (Kd = 8310 nM) positions 4-phenylazepane as a promising starting scaffold for developing paralog-selective Hsp90 inhibitors. [2] Since pan-Hsp90 inhibition often leads to dose-limiting toxicities, a Grp94-selective probe based on this scaffold could enable researchers to dissect the specific role of Grp94 in cancer cell survival and protein folding without the confounding effects of inhibiting its cytosolic counterpart.

Synthetic Intermediate for μ-Opioid Receptor Agonist Analgesic Development

4-Phenylazepane is the validated core scaffold for a series of μ-opioid receptor agonists, including ethoheptazine and proheptazine. [3] Researchers focused on developing novel analgesics for moderate-to-severe pain can leverage this scaffold to explore structure-activity relationships that may modulate potency, duration of action, or side-effect profiles. Its distinct pharmacological profile compared to the 3-phenylazepane-derived mixed agonist-antagonists (e.g., meptazinol) ensures that experimental outcomes are not confounded by ambiguous target engagement. [4]

Physicochemical Optimization Studies for Central Nervous System Penetration

With a calculated LogP of 3.27, 4-phenylazepane lies within the optimal lipophilicity range often associated with blood-brain barrier permeability. This property, combined with its distinct binding profiles to several biological targets, makes it a useful scaffold for medicinal chemistry programs focused on central nervous system (CNS) disorders. The measurable difference in LogP compared to benzylpiperidine isomers (e.g., 0.25 LogP units higher than 2-benzylpiperidine) allows researchers to investigate how subtle changes in scaffold architecture and lipophilicity impact brain penetration and target engagement in vivo.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Phenylazepane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.